Diallyl 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula and a molecular weight of 250.29 g/mol. It features a cyclohexene ring with two allyl groups and two carboxylate ester functionalities. This compound is known for its unique structure, which allows it to participate in various
These reactions are facilitated under various conditions using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Research on the biological activity of diallyl 4-cyclohexene-1,2-dicarboxylate is limited but suggests potential interactions with biological systems. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. The compound may exhibit neuroprotective properties or influence receptor activity, although specific studies on this compound are necessary to establish its biological profile .
The synthesis of diallyl 4-cyclohexene-1,2-dicarboxylate can be achieved through several methods:
Diallyl 4-cyclohexene-1,2-dicarboxylate has potential applications in various fields:
Interaction studies involving diallyl 4-cyclohexene-1,2-dicarboxylate focus on its reactivity with biological molecules and its potential effects on cellular processes. Research indicates that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further investigation is needed to determine specific interactions and mechanisms of action for this compound .
Diallyl 4-cyclohexene-1,2-dicarboxylate shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diallyl Maleate | C10H14O4 | Contains a maleic acid moiety; used as a crosslinking agent. |
| Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | C12H18O4 | Dimethyl ester variant; used in polymer synthesis. |
| Diallyl Phthalate | C12H14O4 | Phthalic acid derivative; utilized in plasticizers and resins. |
The uniqueness of diallyl 4-cyclohexene-1,2-dicarboxylate lies in its dual functionality as both an allylic compound and a dicarboxylate ester, providing diverse reactivity not seen in simpler analogues .